molecular formula C9H16O B2933812 2-(2,2-Dimethylcyclopropyl)-2-ethyloxirane CAS No. 1934972-43-6

2-(2,2-Dimethylcyclopropyl)-2-ethyloxirane

Cat. No.: B2933812
CAS No.: 1934972-43-6
M. Wt: 140.226
InChI Key: DSVSOMTYDJQPCL-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylcyclopropyl)-2-ethyloxirane is an organic compound characterized by a cyclopropyl ring substituted with two methyl groups and an ethyloxirane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylcyclopropyl)-2-ethyloxirane typically involves the reaction of 2,2-dimethylcyclopropylcarbinol with ethylene oxide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the opening of the ethylene oxide ring and subsequent formation of the oxirane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylcyclopropyl)-2-ethyloxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,2-Dimethylcyclopropyl)-2-ethyloxirane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antiviral and antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylcyclopropyl)-2-ethyloxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The cyclopropyl ring provides structural rigidity, which can influence the compound’s interaction with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Dimethylcyclopropyl)-2-ethyloxirane is unique due to the presence of both a cyclopropyl ring and an oxirane ring in its structure. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

IUPAC Name

2-(2,2-dimethylcyclopropyl)-2-ethyloxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-4-9(6-10-9)7-5-8(7,2)3/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVSOMTYDJQPCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CO1)C2CC2(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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